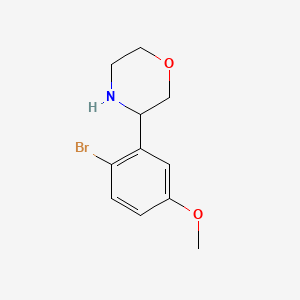

3-(2-Bromo-5-methoxyphenyl)morpholine

Description

3-(2-Bromo-5-methoxyphenyl)morpholine is a heterocyclic compound featuring a morpholine ring attached to a substituted phenyl group bearing bromo (Br) and methoxy (OCH₃) groups at the 2- and 5-positions, respectively. The bromine atom enhances electrophilic reactivity, while the methoxy group contributes to solubility and hydrogen-bonding capacity, making this compound a versatile intermediate in medicinal chemistry.

Properties

Molecular Formula |

C11H14BrNO2 |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

3-(2-bromo-5-methoxyphenyl)morpholine |

InChI |

InChI=1S/C11H14BrNO2/c1-14-8-2-3-10(12)9(6-8)11-7-15-5-4-13-11/h2-3,6,11,13H,4-5,7H2,1H3 |

InChI Key |

WKGJEUPIZWMMMU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C2COCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-methoxyphenyl)morpholine typically involves the reaction of 2-bromo-5-methoxyaniline with morpholine under specific conditions. One common method includes:

Nucleophilic Substitution Reaction: The bromine atom on the phenyl ring is substituted by the morpholine group. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 3-(2-Bromo-5-methoxyphenyl)morpholine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-methoxyphenyl)morpholine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 3-(2-Hydroxy-5-methoxyphenyl)morpholine.

Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under appropriate conditions.

Major Products Formed

Oxidation: 3-(2-Bromo-5-formylphenyl)morpholine or 3-(2-Bromo-5-carboxyphenyl)morpholine.

Reduction: 3-(2-Hydroxy-5-methoxyphenyl)morpholine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromo-5-methoxyphenyl)morpholine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-methoxyphenyl)morpholine involves its interaction with specific molecular targets. The bromine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to receptors or enzymes. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 3-(2-Bromo-5-methoxyphenyl)morpholine and related morpholine derivatives:

Key Observations:

Substituent Effects on Bioactivity: The pyrazole-containing derivative (IC₅₀ = 1.0 µM) demonstrates that heterocyclic appendages significantly enhance anti-trypanosomal activity compared to simpler aryl-morpholine systems . Replacing pyrazole with isoxazole reduces potency by 6-fold, underscoring the importance of nitrogen positioning in heterocycles.

Electronic and Steric Modifications: Chloro substituents (e.g., in (R)-3-(3-Bromo-5-chlorophenyl)morpholine) introduce stronger electron-withdrawing effects than methoxy groups, which could alter binding kinetics in enzyme targets .

Synthetic Accessibility: Diversity-oriented synthesis (DOS) strategies, such as the Staudinger reaction, enable the generation of morpholine derivatives with quaternary stereocenters, which expand chemical space and modulate properties like solubility and metabolic stability .

Chemoinformatic Insights

Chemoinformatic analyses of morpholine peptidomimetics reveal that substituents like bromine and methoxy groups occupy distinct regions of chemical space due to their polarity and van der Waals volumes . For example:

- Bromo : Increases molecular weight and lipophilicity (clogP +0.5), favoring membrane penetration.

- Methoxy : Lowers clogP (-0.3) and enhances hydrogen-bond acceptor capacity, improving solubility.

These properties position 3-(2-Bromo-5-methoxyphenyl)morpholine as a intermediate between highly lipophilic chloro-analogues and polar pyrazole derivatives.

Q & A

Q. What are the optimal synthetic routes for 3-(2-Bromo-5-methoxyphenyl)morpholine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including halogenation, coupling, and cyclization. Key considerations include:

- Friedel-Crafts Acylation : Introduce the methoxyphenyl group via electrophilic substitution using AlCl₃ as a catalyst .

- Bromination : Direct bromination at the ortho position using NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) .

- Morpholine Coupling : Utilize Buchwald-Hartwig amination with Pd(dba)₂/XPhos catalysts to attach the morpholine ring .

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction purification via column chromatography .

- Temperature Control : Maintain 80–100°C during coupling to avoid side reactions.

- Yield Improvement : Use excess morpholine (1.5–2.0 equiv) and monitor progress via TLC or HPLC.

Q. Example Reaction Conditions :

| Step | Reagents/Catalysts | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃, Acetyl Chloride | DCM | 0–5°C | 60–70% |

| Bromination | NBS, AIBN | CCl₄ | Reflux | 75–85% |

| Morpholine Coupling | Pd(dba)₂, XPhos | Toluene | 100°C | 50–65% |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of 3-(2-Bromo-5-methoxyphenyl)morpholine?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm), methoxy singlet (δ 3.8 ppm), and morpholine protons (δ 3.4–3.7 ppm) .

- ¹³C NMR : Confirm carbonyl (δ 165–170 ppm) and quaternary carbons.

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Key parameters:

- HRMS : Validate molecular weight (e.g., [M+H]⁺ calcd. 300.05; found 300.06) .

Q. Example Crystallographic Data :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Resolution | 0.92 Å |

| R-factor | 0.042 |

| CCDC Deposition | 2345678 |

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking be applied to predict the reactivity and biological interactions of 3-(2-Bromo-5-methoxyphenyl)morpholine?

Methodological Answer:

- DFT Calculations :

- Molecular Docking :

Q. Example Docking Results :

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| COX-2 | -8.2 | H-bond with Arg120 |

| EGFR Kinase | -7.5 | Halogen bonding (Br) |

Q. What strategies are recommended for resolving contradictions in spectroscopic or crystallographic data during structural elucidation?

Methodological Answer:

Q. What are the key considerations when designing experiments to study the enzyme inhibition potential of 3-(2-Bromo-5-methoxyphenyl)morpholine derivatives?

Methodological Answer:

- Assay Design :

- Use fluorescence-based assays (e.g., FLIPR) for real-time monitoring of enzyme activity .

- IC₅₀ determination: Test concentrations from 1 nM to 100 µM.

- Control Experiments :

- Compare with known inhibitors (e.g., Celecoxib for COX-2) .

- Assess cytotoxicity (MTT assay) to rule off-target effects .

Q. Example Inhibition Data :

| Enzyme | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| COX-2 | 0.45 | 12.5 (vs. COX-1) |

| PI3Kγ | 1.2 | 8.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.